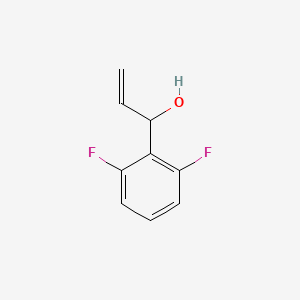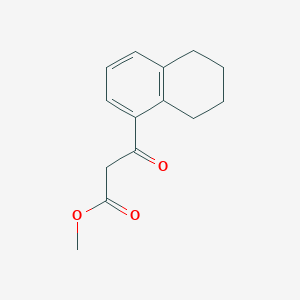
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate is an organic compound with the molecular formula C14H16O3. It is a derivative of naphthalene, characterized by the presence of a methyl ester group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification. The reaction conditions often require controlled temperatures and the use of catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate exerts its effects involves interactions with various molecular targets and pathways. The ketone and ester functional groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
類似化合物との比較
Similar Compounds
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate: A similar compound with a different position of the ketone group.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Another derivative with a fluoro and acetamide group.
Uniqueness
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous.
特性
分子式 |
C14H16O3 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC名 |
methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h4,6,8H,2-3,5,7,9H2,1H3 |
InChIキー |
FELYHMCUFHTYPH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(=O)C1=CC=CC2=C1CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)
![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
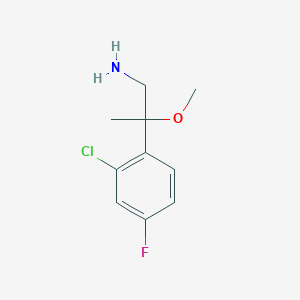
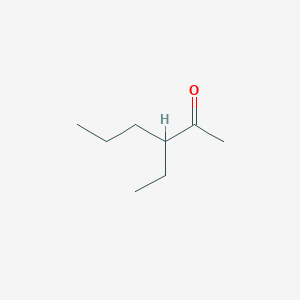
![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
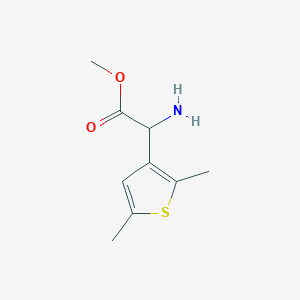
![1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/structure/B13584185.png)
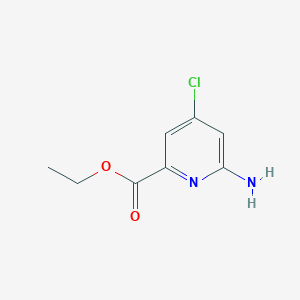
![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)
![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
